molecular formula C23H25NO6S B11161949 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

Cat. No.: B11161949
M. Wt: 443.5 g/mol
InChI Key: NVWCLVOUKONUCQ-UHFFFAOYSA-N
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Description

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylbenzenesulfonamido)butanoate is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylbenzenesulfonamido)butanoate typically involves multiple steps. One common method starts with the preparation of the chromen core, followed by the introduction of the sulfonamido butanoate moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylbenzenesulfonamido)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylbenzenesulfonamido)butanoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylbenzenesulfonamido)butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl acetate
  • 3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl propanoate
  • 3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl butanoate

Uniqueness

Compared to similar compounds, 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylbenzenesulfonamido)butanoate stands out due to the presence of the sulfonamido group. This functional group can enhance the compound’s biological activity and specificity, making it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C23H25NO6S

Molecular Weight

443.5 g/mol

IUPAC Name

(3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C23H25NO6S/c1-6-18(24-31(27,28)17-9-7-13(2)8-10-17)23(26)30-20-12-14(3)11-19-21(20)15(4)16(5)22(25)29-19/h7-12,18,24H,6H2,1-5H3

InChI Key

NVWCLVOUKONUCQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC1=CC(=CC2=C1C(=C(C(=O)O2)C)C)C)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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